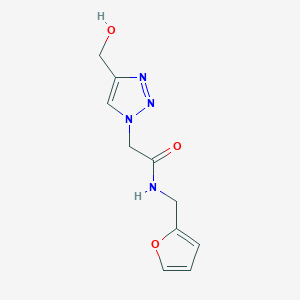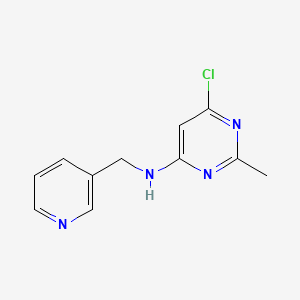
6-氯-2-甲基-N-(吡啶-3-基甲基)嘧啶-4-胺
描述
Molecular Structure Analysis
The molecular structure of “6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
“6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine” is a solid compound. It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .科学研究应用
合成和表征稳定的嘧啶胺基
关于稳定的甜菜碱嘧啶胺基的研究,与6-氯-2-甲基-N-(吡啶-3-基甲基)嘧啶-4-胺相关,表明由取代模式或反应条件决定的电子或动力学稳定效应导致特定取代嘧啶的形成。这项研究提供了有关合成策略和这些化合物特性的见解,突出了它们在有机化学领域的重要性以及在创造新的化学实体方面的潜在应用(A. Schmidt, 2002)。
嘧啶衍生物的抗真菌活性
已合成并评估了新型嘧啶衍生物,包括类似于6-氯-2-甲基-N-(吡啶-3-基甲基)嘧啶-4-胺的化合物,用于其抗真菌活性。这些化合物对灰霉菌和菌核菌等真菌病原体表现出显著的抑制作用,表明它们作为抗真菌剂的潜力。这样的研究为开发具有改进疗效和特异性的新型抗真菌化合物铺平了道路(Shi-Chun Wang et al., 2018)。
嘧啶-7-亚胺的生物活性
关于3-[(6-氯吡啶-3-基)甲基]-6-取代-6,7-二氢-3H-1,2,3-三唑[4,5-d]嘧啶-7-亚胺的研究,与所讨论的化合物密切相关,表明其中一些化合物表现出中等至弱的杀真菌和杀虫活性。这项研究突出了这些化合物在农业应用中的潜力,它们可以用于开发具有特定作用方式的新型杀虫剂或杀真菌剂(Xiao-Bao Chen & De-Qing Shi, 2008)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
未来方向
The future directions for “6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine” could involve further exploration of its biological activity and potential applications in medicine or other fields. Given the biological activity of many pyrimidine and pyridine derivatives, it could be interesting to investigate the potential of this compound in these areas .
作用机制
Mode of Action
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, like other pyrimidinamine derivatives, is believed to inhibit the electron transport in mitochondrial complex I . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .
生化分析
Biochemical Properties
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle . The compound’s interaction with CDKs involves binding to the active site, inhibiting their activity, and subsequently affecting cell cycle progression . Additionally, 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can interact with other proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and reduced cell proliferation . Additionally, 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on CDKs and other biomolecules over extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and reduces cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired outcomes without causing harm .
Metabolic Pathways
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity . Additionally, 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can affect metabolic flux and alter metabolite levels, further impacting cellular functions .
Transport and Distribution
The transport and distribution of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in target tissues where CDKs and other interacting biomolecules are abundant .
Subcellular Localization
The subcellular localization of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is critical for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with CDKs and other nuclear proteins involved in cell cycle regulation . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways . The precise subcellular localization of the compound can influence its efficacy and specificity in modulating cellular processes .
属性
IUPAC Name |
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSHLXWSEPXDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)

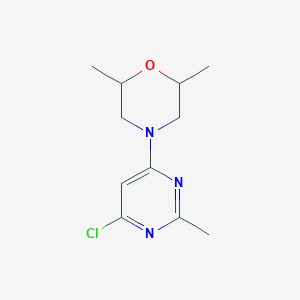
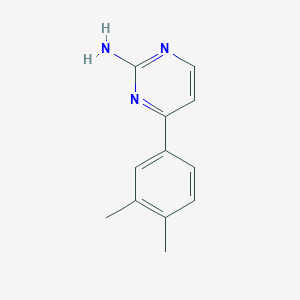
![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)
![4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467445.png)

![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)
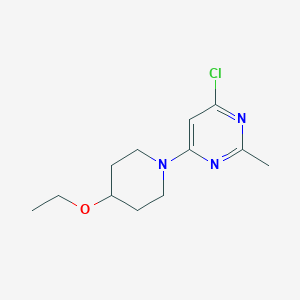
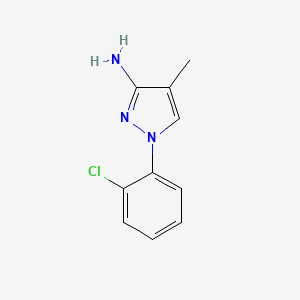

![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)
